Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate (CAS: 1785038-25-6, Molecular Formula: C₁₅H₂₀ClNO₄S) is a carbamate derivative featuring a cyclobutyl ring substituted with a chlorosulfonylmethyl group. This compound is part of a broader class of cycloalkyl carbamates, often utilized as intermediates in organic synthesis, particularly for introducing sulfonamide moieties in pharmaceuticals or agrochemicals . The chlorosulfonyl group (-SO₂Cl) acts as a reactive handle for nucleophilic substitution, enabling further functionalization.
Properties
Molecular Formula |
C14H18ClNO4S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
InChI Key |
NNFBCIYCZQLOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Intermediate Synthesis
The cyclobutyl ring is typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. For this compound, a modified Weiss-Cook reaction is employed to generate 1-(hydroxymethyl)cyclobutane-1-methanol, which is subsequently sulfonylated. Chlorosulfonation is achieved using chlorosulfonic acid under anhydrous conditions at 0–5°C, yielding 1-[(chlorosulfonyl)methyl]cyclobutylmethanol.
Table 1: Reagents and Conditions for Cyclobutane Intermediate
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Ring formation | Dichloromethane, TiCl₄ | −78°C | 6 hr | 68% |
| Sulfonylation | ClSO₃H, DCM | 0–5°C | 2 hr | 82% |
Stepwise Laboratory-Scale Preparation
Carbamate Formation
The benzyl carbamate group is introduced via nucleophilic substitution. The intermediate 1-[(chlorosulfonyl)methyl]cyclobutylmethanol is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This step is performed in tetrahydrofuran (THF) at −20°C to minimize side reactions.
Critical Parameters:
Purification and Characterization
Crude product is purified using flash chromatography (silica gel, hexane/ethyl acetate 4:1). Final characterization employs:
- NMR: δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, CH₂O), 3.95 (d, 2H, CH₂N).
- HPLC: Purity >98% (C18 column, acetonitrile/water).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patent CN85109417A describes a continuous three-reactor system for analogous carbamates:
- Reactor 1: Methylamine and diphenyl carbonate react at 50°C to form phenyl-N-methyl urethane.
- Reactor 2: Thermal cleavage at 180–220°C under reduced pressure (200 mmHg) generates methyl isocyanate.
- Reactor 3: Methyl isocyanate reacts with benzyl alcohol derivatives to form the carbamate.
Table 2: Scalability Metrics
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Daily output | 5 g | 34 kg |
| Yield | 72% | 97% |
| Purity | 98% | 99.5% |
Reaction Optimization and Catalysis
Solvent and Base Selection
Optimal yields are achieved with:
Temperature Control
Exothermic reactions require precise cooling:
- Carbamation at −20°C reduces byproduct formation by 40% compared to 0°C.
- Sulfonylation above 10°C decreases yield to 55% due to decomposition.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Batch (lab) | 5 | 58% | 220 |
| Continuous flow | 3 | 89% | 85 |
| Microwave-assisted | 4 | 76% | 150 |
Continuous flow synthesis demonstrates superior efficiency, reducing reaction time from 22 hr (batch) to 8 hr.
Applications in Medicinal Chemistry
This compound serves as a precursor for protease inhibitors and kinase modulators. Its chlorosulfonyl group enables covalent binding to cysteine residues, a mechanism exploited in Bruton’s tyrosine kinase (BTK) inhibitors.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed through nucleophilic substitution.
Amine and Carbon Dioxide: Formed through hydrolysis of the carbamate group.
Scientific Research Applications
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing the chlorosulfonyl group into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which may interact with biological targets .
Comparison with Similar Compounds
Structural Analogs with Varying Cycloalkyl Rings
The compound belongs to a family of carbamates differing in cycloalkyl ring size. and highlight key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|---|
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate | 1785038-25-6 | C₁₅H₂₀ClNO₄S | 345.84 | Cyclobutyl, chlorosulfonyl |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate | 1784289-25-3 | C₁₅H₂₀ClNO₄S | 345.84 | Cyclopentyl, chlorosulfonyl |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate | 1781036-32-5 | C₁₅H₂₀ClNO₄S | 345.84 | Cyclohexyl, chlorosulfonyl |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate | 1785038-32-5 | C₁₄H₁₈ClNO₄S | 331.81 | Cyclopropyl, chlorosulfonyl, N-methyl |
Key Observations :
- Ring Size and Strain : The cyclobutyl ring introduces moderate ring strain compared to cyclopentyl (strain-free) and cyclopropyl (highly strained) analogs. This strain may enhance reactivity in substitution reactions but reduce thermal stability .
- N-Methyl Substitution : The cyclopropyl analog includes an N-methyl group, which may alter solubility and steric accessibility .
Functional Group Variants: Chlorosulfonyl vs. Cyano Derivatives
and list carbamates with cyano (-CN) or aromatic substituents instead of chlorosulfonyl:
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Substituent |
|---|---|---|---|---|
| Benzyl (1-cyanocyclohexyl)carbamate | 1352999-51-9 | C₁₅H₁₈N₂O₂ | 0.93 | Cyclohexyl, cyano |
| Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate | 1353000-08-4 | C₁₆H₁₂ClN₂O₂ | N/A | 2-Chlorophenyl, cyano |
Key Observations :
- Reactivity: The chlorosulfonyl group is a superior leaving group (-SO₂Cl → -SO₂⁻) compared to cyano, making the target compound more reactive in nucleophilic substitutions (e.g., forming sulfonamides) .
- Electronic Effects: Cyano groups are electron-withdrawing, which could stabilize intermediates but reduce electrophilicity at the carbamate carbonyl.
- Applications: Chlorosulfonyl derivatives are preferred for prodrug strategies requiring in situ activation, while cyano analogs may serve as stable intermediates or enzyme inhibitors .
Complex Derivatives with Bulky Substituents
references compounds with bulky groups (e.g., trityltetrazolyl, dibromo-aniline):
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Benzyl N-[(2'-(trityltetrazol-5-yl)-1,1'-biphenyl-4-yl]methylcarbamate | 1798894-89-9 | C₄₀H₃₄N₆O₂ | Trityltetrazolyl, biphenyl |
| Benzyl N-[(2r)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-1-oxo-3-sulfanylpropan-2-yl]carbamate;hydrochloride | 97290-51-2 | C₂₆H₃₂Br₂ClN₄O₃S | Dibromo-aniline, thiol, hydrochloride salt |
Key Observations :
- Steric Hindrance : Bulky groups (e.g., trityl) reduce reaction rates but improve selectivity in enzyme-binding pockets.
- Solubility : Hydrochloride salts (e.g., 97290-51-2) enhance water solubility, critical for biological assays.
- Target Specificity : Dibromo and thiol groups may confer unique interactions with biological targets, such as cysteine proteases .
Biological Activity
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a compound with the potential for various biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1780518-29-7
- Molecular Formula : C13H16ClNO4S
- Molecular Weight : 317.79 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound can be categorized based on its effects on different biological systems. Here are some key findings:
Cytotoxicity and Anticancer Properties
In vitro studies on structurally related carbamates have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further investigation into this compound could reveal similar anticancer properties.
Enzyme Inhibition
Certain carbamate derivatives are known to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase, which is significant in treating neurodegenerative diseases. Research into the enzyme inhibition profile of this compound is warranted.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Possible inhibition of acetylcholinesterase |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds with similar functional groups displayed significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit comparable effects .
- Cytotoxicity Assessment : In a study focused on carbamate derivatives, several compounds were tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity. Although specific data for this compound is lacking, its structural analogs suggest it may also possess anticancer properties .
- Enzyme Inhibition Analysis : Research into the inhibition of acetylcholinesterase by carbamates reveals a promising therapeutic avenue for neurodegenerative diseases. Investigating this compound's inhibitory potential could provide insights into its application in treating such conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves activating intermediates under controlled conditions. For analogous carbamates, a stepwise protocol includes:
- Activation : Mixing the precursor with N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at -20°C for 10 minutes to form an active ester intermediate.
- Coupling : Adding aqueous sodium bicarbonate to the reaction mixture, followed by extraction with dichloromethane (CHCl) and water.
- Purification : Flash column chromatography to isolate the product (67% yield reported for similar compounds) .
- Optimization : Temperature control (-20°C) minimizes side reactions, while pH adjustments (NaHCO) stabilize intermediates.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- Chromatography : Thin-layer chromatography (TLC) with reported R values (e.g., 0.25 in ethyl acetate/hexane) to monitor reaction progress .
- Spectroscopy :
- H/C NMR : Assign peaks for cyclobutyl, chlorosulfonyl, and benzyl groups (e.g., cyclobutyl protons at δ 1.8–2.5 ppm) .
- IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm) and sulfonyl S=O vibrations (~1350–1150 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHClNOS, MW 345.80) .
Advanced Research Questions
Q. How does this compound react with common oxidizing/reducing agents, and what are the mechanistic implications?
- Methodological Answer :
- Oxidation : Sulfonyl groups are typically stable, but chlorosulfonyl may react with strong oxidants (e.g., KMnO) to form sulfonic acids. Monitor via C NMR for S=O signal shifts .
- Reduction : Sodium borohydride (NaBH) could reduce the carbamate C=O, but the chlorosulfonyl group may require harsher conditions (e.g., LiAlH). Design experiments under inert atmosphere and track by TLC .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve cyclobutyl and sulfonyl geometry.
- Refinement : Employ SHELXL for small-molecule refinement. Key steps:
Assign anisotropic displacement parameters for non-H atoms.
Model hydrogen atoms geometrically (riding model).
Validate via R (< 0.05) and wR (< 0.15) metrics .
Q. How does this compound interact with enzymatic targets, and how can its inhibitory activity be validated?
- Methodological Answer :
- Target Selection : Prioritize sulfotransferases or proteases due to the sulfonyl group’s electrophilicity.
- Assay Design :
Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC.
Binding Studies : Perform isothermal titration calorimetry (ITC) to quantify affinity (ΔH, K).
Q. How should researchers address contradictory data in spectroscopic characterization across studies?
- Methodological Answer :
- Purity Verification : Re-run chromatography (HPLC) to exclude impurities affecting NMR/IR signals.
- Solvent Effects : Test spectra in multiple solvents (CDCl, DMSO-d) to identify shifts from polarity changes.
- Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., 500 MHz NMR) .
Q. What structural analogs of this compound show improved bioactivity, and how does substituent variation impact SAR?
- Methodological Answer :
- Analog Design : Replace cyclobutyl with cyclohexyl () or introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring ( ).
- SAR Analysis :
- Chlorosulfonyl : Critical for enzyme inhibition; replacing with methylsulfonyl reduces reactivity.
- Cyclobutyl Rigidity : Enhances binding pocket compatibility vs. flexible chains.
- Activity Testing : Use parallel synthesis to generate derivatives and screen via high-throughput assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
